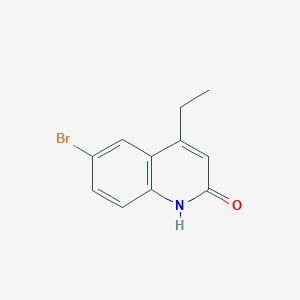

6-Bromo-4-ethylquinolin-2(1H)-one

Beschreibung

Contextualization of Quinolone Scaffolds in Advanced Organic and Materials Chemistry

The quinolone scaffold, a bicyclic heterocyclic system, is a privileged structure in drug discovery and materials science. mdpi.com Its derivatives are central to the development of pharmaceuticals, with applications ranging from antibacterial and antifungal agents to potential treatments for cancer, viral infections, and neurodegenerative diseases. mdpi.comnih.gov Quinolones are recognized as essential for creating new anti-infective agents, with the ability to address issues of drug resistance. researchgate.net The core structure's versatility allows for chemical modifications at multiple positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), which can significantly enhance its physicochemical and pharmacological properties. korea.ac.kr

Beyond medicine, the intrinsic photoactive and electronic properties of the conjugated 2-quinolone system make it a valuable component in the design of advanced organic materials. mdpi.com These scaffolds are actively investigated for applications such as luminescent materials and cationic metal sensors. mdpi.com The ability of quinolones to bind with metal ions also opens avenues for creating novel complexes with unique characteristics, impacting their solubility, bioavailability, and even conferring new functionalities like anticancer activity. researchgate.net

Rationale for Dedicated Research Focus on 6-Bromo-4-ethylquinolin-2(1H)-one

While direct research on this compound is still emerging, the rationale for its investigation is built upon the well-established significance of its constituent parts. The specific substitution pattern of this compound—a bromine atom at the C-6 position and an ethyl group at the C-4 position—is key to its academic interest.

C-6 Halogenation: The presence of a halogen, particularly at the 6-position of the quinolone ring, is a critical feature in many biologically active derivatives. korea.ac.kr Halogenation at this site is a known strategy to enhance the antibacterial efficacy of 4-quinolone compounds. korea.ac.kr Furthermore, the bromine atom serves as a versatile chemical handle for further functionalization through modern synthetic methods like palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse molecular libraries from a single precursor. researchgate.net

C-4 Alkylation: The substitution at the C-4 position significantly influences the molecule's properties. While historically the focus has been on 4-hydroxy or 4-oxo derivatives, the introduction of alkyl groups like ethyl is an area of growing interest. In related quinolone systems, alkyl substitutions on the core scaffold are known to play a role in their biological activities. mdpi.com The presence of an ethyl group at C-4 can modulate the molecule's lipophilicity, steric profile, and interaction with biological targets. Research on various 4-substituted quinolin-2(1H)-ones has shown that modifications at this position can lead to potent biological effects, including neurotoxicity and receptor binding activity. korea.ac.kr

The combination of these two features makes this compound a promising platform for developing new compounds with tailored properties for medicinal or materials science applications.

Historical Overview of Foundational Synthetic Routes for Quinolone Derivatives with Halogenation

The synthesis of quinolone derivatives, including those with halogenation, has a rich history, evolving from classical condensation reactions to highly efficient modern catalytic methods.

One of the earliest and most fundamental methods is the Knorr synthesis , which involves the condensation of β-keto esters with anilines. researchgate.net For halogenated quinolones, a halogen-substituted aniline (B41778), such as 4-bromoaniline (B143363), is used as the starting material. researchgate.netguidechem.com The reaction proceeds through the formation of an anilide intermediate, which then undergoes cyclization to form the quinolin-2(1H)-one ring system. researchgate.net Similarly, the Conrad-Limpach-Knorr reaction provides a pathway to either 4-quinolones or 2-quinolones from anilines and β-ketoesters, depending on the reaction conditions. nih.gov

Another classical approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacting with an aniline and a source for the remaining carbon atoms, often followed by a high-temperature cyclization step. chemicalbook.comatlantis-press.com For instance, 6-bromo-4-hydroxyquinolin-2(1H)-one can be synthesized from 4-bromoaniline and Meldrum's acid, with the cyclization often facilitated by Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid). chemicalbook.com

In the modern era, transition metal-catalyzed reactions have become prominent. Palladium-catalyzed methods, such as the Sonogashira and Suzuki-Miyaura cross-coupling reactions, offer highly efficient and regioselective ways to construct and functionalize the quinolone core. researchgate.net These methods often start with a pre-functionalized aniline or quinolone and allow for the introduction of various substituents, including halogens, with high precision and in good yields. researchgate.net

| Synthetic Method | Precursors | Key Features |

| Knorr Synthesis | β-keto esters, Anilines (e.g., 4-bromoaniline) | Classical condensation/cyclization. researchgate.netguidechem.com |

| Conrad-Limpach | Anilines, β-ketoesters | Temperature-dependent; yields 2- or 4-quinolones. nih.gov |

| Meldrum's Acid Route | Anilines, Meldrum's acid, Triethyl orthoformate | High-temperature cyclization. chemicalbook.comatlantis-press.com |

| Palladium-Catalyzed Reactions | 2-Iodoanilines, Alkynes, etc. | High efficiency, regioselectivity, mild conditions. researchgate.net |

Structure

2D Structure

Eigenschaften

CAS-Nummer |

143658-06-4 |

|---|---|

Molekularformel |

C11H10BrNO |

Molekulargewicht |

252.11 g/mol |

IUPAC-Name |

6-bromo-4-ethyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H10BrNO/c1-2-7-5-11(14)13-10-4-3-8(12)6-9(7)10/h3-6H,2H2,1H3,(H,13,14) |

InChI-Schlüssel |

YJHSYBZQYNXEHL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=O)NC2=C1C=C(C=C2)Br |

Herkunft des Produkts |

United States |

Strategic Methodologies for the Synthesis of 6 Bromo 4 Ethylquinolin 2 1h One

Classical Approaches for Quinolone Ring Formation and Functionalization Leading to 6-Bromo-4-ethylquinolin-2(1H)-one

Classical methods for quinolone synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, often named after their discoverers, typically involve condensation and cyclization reactions under thermal or acidic conditions.

Multi-Step Linear Synthetic Pathways

A multi-step linear synthesis of this compound can be envisioned starting from the readily available 4-bromoaniline (B143363). This approach involves the sequential construction of the molecule, where each step builds upon the previous one.

A plausible linear sequence is as follows:

Amide Formation: The synthesis would commence with the acylation of 4-bromoaniline with an appropriate acyl chloride, such as 3-oxopentanoyl chloride, to form the corresponding β-ketoanilide, N-(4-bromophenyl)-3-oxopentanamide.

Cyclization: This intermediate would then undergo an intramolecular cyclization reaction, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid (PPA), to yield the target quinolone. This acid-catalyzed cyclization is a key step in many classical quinolone syntheses. wikipedia.org

Alternative Bromination: An alternative linear approach could involve the initial synthesis of 4-ethylquinolin-2(1H)-one, followed by selective bromination at the 6-position. The synthesis of 4-ethylquinolin-2(1H)-one can be achieved through a Knorr-type synthesis using aniline (B41778) and ethyl 3-oxopentanoate. Subsequent electrophilic bromination, for example using N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent, could then introduce the bromine atom at the desired position. nuph.edu.uaresearchgate.net The regioselectivity of this bromination is directed by the existing substituents on the quinolone ring. nuph.edu.ua

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-bromoaniline, 3-oxopentanoyl chloride | Base (e.g., pyridine) | N-(4-bromophenyl)-3-oxopentanamide |

| 2 | N-(4-bromophenyl)-3-oxopentanamide | Concentrated H₂SO₄ or PPA, heat | This compound |

Table 1: Proposed multi-step linear synthesis of this compound.

Convergent Synthetic Strategies

The core of a convergent strategy for this target molecule would be the condensation of 4-bromoaniline with a pre-formed β-ketoester, specifically ethyl 3-oxopentanoate. This reaction directly forms the anilide intermediate, which can then be cyclized. This is a more direct approach compared to a multi-step linear synthesis where the side chain is built up on the aniline.

| Fragment 1 | Fragment 2 | Reaction | Intermediate |

| 4-bromoaniline | Ethyl 3-oxopentanoate | Condensation | N-(4-bromophenyl)-3-oxopentanamide |

Table 2: Key fragments in a convergent synthesis.

Knorr Quinolone Synthesis and Related Condensation Reactions

The Knorr quinolone synthesis is a classic and reliable method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones) from β-ketoanilides. wikipedia.org This reaction is directly applicable to the synthesis of this compound.

The synthesis begins with the condensation of 4-bromoaniline with a β-ketoester, in this case, ethyl 3-oxopentanoate. acs.org This initial reaction forms the crucial anilide intermediate, N-(4-bromophenyl)-3-oxopentanamide. The subsequent and defining step of the Knorr synthesis is the cyclization of this anilide under strong acidic conditions, such as concentrated sulfuric acid, to yield the quinolone ring system. acs.orgrsc.org The reaction conditions, particularly the temperature and the strength of the acid, are critical for the success of the cyclization. wikipedia.org

A related classical method is the Conrad-Limpach synthesis, which involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines. rsc.orgrsc.org While the Knorr synthesis typically favors the formation of 2-quinolones, the Conrad-Limpach reaction can provide a route to the isomeric 4-quinolones, depending on the reaction conditions. rsc.org For the synthesis of the target 2-quinolone, the Knorr conditions would be favored.

| Reaction Name | Starting Materials | Key Intermediate | Product |

| Knorr Quinolone Synthesis | 4-bromoaniline, Ethyl 3-oxopentanoate | N-(4-bromophenyl)-3-oxopentanamide | This compound |

Table 3: Application of the Knorr synthesis.

Modern Catalyst-Mediated Synthetic Routes to this compound

Modern synthetic chemistry has seen a paradigm shift towards the use of transition metal catalysts, which often allow for milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Cyclization and Functionalization Approaches

Palladium catalysis has become a powerful tool in the synthesis of heterocyclic compounds, including quinolones. nih.gov For the synthesis of this compound, palladium catalysts can be employed in several ways.

One approach is the intramolecular cyclization of a suitable precursor. For instance, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned. This would involve the cyclization of an N-(2-halophenyl)enamide. While this would require a more complex starting material, it offers a potentially milder route to the quinolone core.

More relevant to the target compound, palladium-catalyzed methods can be used for the key bond-forming steps in a convergent synthesis. For example, a palladium-catalyzed amination reaction could be used to couple 4-bromoaniline with a suitable β-ketoester derivative. Furthermore, palladium-catalyzed C-H activation/functionalization strategies are emerging as a powerful tool for the direct introduction of substituents onto the quinoline (B57606) ring, although this is more commonly applied for functionalizing the pre-formed heterocycle. nih.gov

A plausible palladium-catalyzed approach would involve the intramolecular cyclization of an N-(4-bromophenyl) enamine derived from ethyl 3-oxopentanoate. Palladium catalysts are known to facilitate such cyclizations, often proceeding through a Wacker-type mechanism. nih.govrsc.org

| Catalytic Approach | Catalyst/Reagents | Precursor | Key Transformation |

| Intramolecular Cyclization | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | N-(4-bromophenyl)-3-oxopentanamide | C-N bond formation |

Table 4: Plausible palladium-catalyzed synthesis.

Alternative Transition Metal Catalysis for Bromination and Ring Closure

While palladium has been the most extensively studied catalyst for such transformations, other transition metals like copper, iron, and ruthenium have emerged as viable alternatives, often offering different reactivity profiles and being more cost-effective. acs.orgrsc.orgrsc.orgnih.govcapes.gov.brrsc.org

Copper Catalysis: Copper-catalyzed methods have been developed for the synthesis of quinolines from anilines and various coupling partners. rsc.orgrsc.orgacs.org A copper-catalyzed domino reaction, for instance, could potentially be employed for the cyclization of an intermediate derived from 4-bromoaniline and an appropriate alkyne or ketone. rsc.org

Iron Catalysis: Iron catalysts are attractive due to their low cost and low toxicity. Iron-catalyzed oxidative coupling reactions have been reported for the synthesis of 4-quinolones from 2-aminophenyl ketones and alcohols or methyl arenes. acs.orgacs.orgorganic-chemistry.org While this leads to the isomeric 4-quinolone, it highlights the potential of iron catalysis in quinolone synthesis. An iron-catalyzed cyclization of a suitable N-(4-bromophenyl) precursor could be a potential route to the target molecule.

Ruthenium Catalysis: Ruthenium catalysts have been shown to be effective in the synthesis of quinolones via the cyclization of anilides with propiolates or acrylates. nih.gov A ruthenium-catalyzed heteroannulation of anilines with appropriate coupling partners also provides a route to the quinoline core. capes.gov.br

The bromination step can also be influenced by the choice of catalyst. While direct bromination with Br₂ or NBS is common, metal-catalyzed bromination methods could offer enhanced selectivity and milder conditions. However, for this specific target, direct electrophilic bromination of the pre-formed 4-ethylquinolin-2(1H)-one or incorporation of the bromo-substituent from the start with 4-bromoaniline are the most straightforward approaches.

| Metal Catalyst | General Application in Quinolone Synthesis | Potential for this compound |

| Copper (Cu) | Domino reactions, C-N bond formation | Cyclization of anilide/enamine precursors |

| Iron (Fe) | Oxidative coupling for 4-quinolones | Cyclization of β-ketoanilides |

| Ruthenium (Ru) | Cyclization of anilides with unsaturated esters | Cyclization of N-(4-bromophenyl)-3-oxopentanamide |

Table 5: Alternative transition metals in quinolone synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinolinone derivatives is aimed at reducing the environmental impact of chemical processes. These principles focus on the use of benign substances, maximizing atom economy, and improving energy efficiency.

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of quinolinone cores, several greener alternatives to traditional high-boiling point solvents have been explored.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach as they eliminate solvent waste entirely. For reactions like the Hantzsch synthesis of dihydropyridines, a related heterocyclic synthesis, ultrasound irradiation has been successfully employed in the absence of any solvent and catalyst, leading to high yields in shorter reaction times. mdpi.comresearchgate.net This approach, if applied to the synthesis of this compound, could significantly reduce the environmental footprint of the process.

Environmentally Benign Solvents: When a solvent is necessary, the use of environmentally benign options is preferred. Water is an ideal green solvent due to its non-toxic nature, abundance, and non-flammability. While the low solubility of many organic reactants in water can be a challenge, this property can sometimes be leveraged for easy product separation. For the synthesis of quinoline derivatives, ionic liquids have also been investigated as green reaction media. wikipedia.org These salts, which are liquid at or near room temperature, offer advantages such as low vapor pressure and high thermal stability.

A study on the Conrad-Limpach synthesis of 4-hydroxyquinolones demonstrated that the reaction yield generally improves with higher-boiling solvents. nih.gov Several alternative, less hazardous solvents were identified that could be applicable to the synthesis of this compound.

| Solvent | Boiling Point (°C) | Yield (%) |

| Methyl benzoate | 199 | 25 |

| Ethyl benzoate | 212 | 48 |

| iso-Butyl benzoate | 247 | 66 |

| 1,2,4-Trichlorobenzene | 214 | 55 |

| 2-Nitrotoluene | 222 | 58 |

| 2,6-di-tert-butylphenol | 253 | 75 |

Data adapted from a study on the synthesis of a 2-methyl-6-nitro-4-quinolone derivative. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. scranton.eduyoutube.com

The synthesis of this compound can be approached via several routes, with the Knorr or Conrad-Limpach syntheses being common choices. wikipedia.orgpasteur.frsynarchive.comjptcp.com A plausible Knorr-type synthesis would involve the reaction of 4-bromoaniline with a β-ketoester, such as diethyl 2-ethylmalonate, followed by cyclization.

The theoretical atom economy for such a reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 youtube.com

For the synthesis of this compound from 4-bromoaniline and diethyl 2-ethylmalonate:

4-Bromoaniline (C₆H₆BrN): MW = 172.02 g/mol

Diethyl 2-ethylmalonate (C₉H₁₆O₄): MW = 188.22 g/mol

This compound (C₁₁H₁₀BrNO): MW = 268.11 g/mol

By-products: Ethanol (C₂H₅OH, MW = 46.07 g/mol ) and Water (H₂O, MW = 18.02 g/mol )

Theoretical Atom Economy Calculation:

Atom Economy (%) = [268.11 / (172.02 + 188.22)] x 100 ≈ 74.4%

This calculation highlights that even with a high reaction yield, a significant portion of the reactant mass is converted into by-products. Strategies to improve atom economy could involve the development of catalytic, addition-type reactions that minimize the formation of these by-products.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and energy consumption.

The synthesis of quinolinones is often sensitive to temperature and the presence of catalysts. In the Conrad-Limpach synthesis, high temperatures, often around 250 °C, are required for the thermal cyclization step. wikipedia.orgsynarchive.com The choice of a high-boiling solvent is therefore critical to achieving the necessary reaction temperature. nih.gov

In a detailed study of the Knorr synthesis of the closely related 6-bromo-4-methylquinolin-2(1H)-one, the reaction conditions for the initial condensation of 4-bromoaniline and a β-ketoester were optimized. researchgate.net It was found that careful control of the reaction temperature was necessary to favor the formation of the desired anilide intermediate over the alternative crotonate by-product. researchgate.net While specific data for the ethyl analogue is not available, similar temperature sensitivity would be expected.

Catalyst loading is another critical parameter. For many quinoline syntheses, both Lewis and Brønsted acids are used to promote the reaction. The optimal catalyst concentration needs to be determined experimentally to ensure efficient conversion without promoting side reactions. For some nanocatalyzed quinoline syntheses, catalyst loadings as low as 10 mg have been shown to be effective under solvent-free conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles.

The application of microwave heating has been reported for the synthesis of various quinolinone and quinazoline (B50416) derivatives. nih.gov For instance, the synthesis of quinoline-fused 1,4-benzodiazepines was achieved in excellent yields (92-97%) in a microwave reactor at 80 °C, a significant improvement over conventional heating methods. nih.gov In another example, the synthesis of 2-quinolinone-fused γ-lactones was accomplished in just 10 seconds under microwave irradiation at 130 °C, compared to 4 hours with conventional heating. nih.gov

While specific microwave-assisted synthesis protocols for this compound are not extensively documented, the successful application of this technology to structurally similar compounds suggests its high potential for the efficient and rapid synthesis of the target molecule. nih.gov

| Product | Method | Reaction Time | Yield (%) | Reference |

| Quinoline-fused 1,4-benzodiazepines | Microwave | Not specified | 92-97 | nih.gov |

| 2-Quinolinone-fused γ-lactones | Conventional | 4 hours | Not specified | nih.gov |

| 2-Quinolinone-fused γ-lactones | Microwave | 10 seconds | 33-45 | nih.gov |

| Substituted Chalcones | Conventional | Not specified | Lower | |

| Substituted Chalcones | Microwave | 5-7 minutes | Higher |

Chemical Reactivity and Transformative Processes Involving 6 Bromo 4 Ethylquinolin 2 1h One

Functionalization at the Bromine Position (C-6) of 6-Bromo-4-ethylquinolin-2(1H)-one

The bromine substituent on the aromatic ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine at the C-6 position of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. nih.govlibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov This method is widely used due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C-6 position. nih.govmdpi.com The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org A variety of palladium sources, such as palladium(II) acetate, can be used as catalysts, often in conjunction with phosphine (B1218219) ligands. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-6 bromine and a terminal alkyne. wikipedia.org The process is generally co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for introducing alkynyl moieties onto the quinolone scaffold. tubitak.gov.tr Research has demonstrated the successful Sonogashira coupling of bromo-substituted quinolinones, highlighting the utility of this reaction for further functionalization. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a nickel or palladium complex and is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While specific examples for this compound are not prevalent in the searched literature, the general applicability of the Negishi coupling to aryl bromides suggests its potential for modifying this specific quinolone derivative. researchgate.net

Table 1: Overview of Cross-Coupling Reactions at the C-6 Position

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Pd catalyst, base | Mild conditions, diverse coupling partners. nih.gov |

| Heck | Alkenes | Pd catalyst, base | Forms substituted alkenes, high trans selectivity. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal alkynes | Pd and Cu co-catalysts, base | Introduces alkynyl groups. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc reagents | Ni or Pd catalyst | High functional group tolerance. wikipedia.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) offers another avenue for functionalizing the C-6 position, although it is generally less common than electrophilic substitution on aromatic rings. libretexts.org For an SNAr reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com The quinolone ring system itself, particularly with the electron-withdrawing effect of the carbonyl group, can facilitate such reactions. The mechanism usually involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the bromide leaving group. libretexts.orgyoutube.com Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Reactivity of the Quinolone Nitrogen (N-1) in this compound

The nitrogen atom at the N-1 position of the quinolone ring possesses a lone pair of electrons and can act as a nucleophile, allowing for various substitution reactions.

The N-1 position can be readily functionalized through alkylation and acylation reactions. These reactions typically involve treating the quinolone with an appropriate alkyl or acyl halide in the presence of a base. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating the substitution. This allows for the introduction of a wide variety of alkyl and acyl groups, which can significantly alter the molecule's properties.

The quinolone ring system can participate in cycloaddition reactions, which are powerful methods for constructing cyclic structures. libretexts.org These reactions involve the combination of two π-systems to form a new ring. libretexts.org While specific examples involving this compound are not detailed in the provided search results, the general reactivity of quinolones suggests potential for participation in reactions like [4+2] cycloadditions (Diels-Alder reactions). mdpi.com In such a reaction, the quinolone could act as either the diene or the dienophile, depending on the substituents and the reaction partner. The feasibility and outcome of these reactions are governed by frontier molecular orbital theory. youtube.com

Transformations Involving the Ethyl Group at C-4 of this compound

The ethyl group at the C-4 position is generally less reactive than the bromine atom or the quinolone nitrogen. However, under certain conditions, it can undergo transformations. For instance, oxidation reactions could potentially convert the ethyl group into other functional groups, such as a vinyl or acetyl group, although specific literature on this transformation for this particular compound is scarce. The synthesis of various 4-substituted quinolones has been explored, indicating that modifications at this position are of interest. acs.org

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can be directed at either the heterocyclic core or the ethyl side chain, depending on the reagents and conditions employed.

Oxidation: The ethyl side chain is susceptible to oxidation under strong oxidizing conditions. The presence of the aromatic ring makes the benzylic hydrogens on the ethyl group particularly reactive. unizin.orgorgoreview.com Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid would likely oxidize the ethyl group to a carboxylic acid, yielding 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. libretexts.orglibretexts.org This reaction proceeds through a benzylic radical intermediate and requires the presence of at least one benzylic hydrogen, which the ethyl group possesses. unizin.orglibretexts.org The quinolinone core itself is generally resistant to oxidation, though enzymatic oxidation of the quinolin-2-one system to form hydroxylated derivatives has been observed in biological contexts. nuph.edu.ua For instance, the enzyme 2-hydroxyquinoline (B72897) 5,6-dioxygenase catalyzes the dihydroxylation of the benzenoid ring. nuph.edu.ua

Reduction: The quinolinone ring can undergo selective reduction. The C3-C4 double bond of the α,β-unsaturated amide system in the pyridinone ring can be selectively reduced to afford the corresponding 3,4-dihydroquinolin-2(1H)-one. A notable method for this transformation employs a combination of samarium diiodide (SmI2) and water in methanol, which provides mild conditions suitable for various functional groups. researchgate.net It is anticipated that this compound would react similarly to yield 6-bromo-4-ethyl-3,4-dihydroquinolin-2(1H)-one. More vigorous reduction conditions, such as catalytic hydrogenation with platinum or rhodium catalysts, could potentially reduce the entire heterocyclic system to a decahydroquinoline (B1201275) derivative. unizin.org

Table 1: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Predicted Product |

|---|---|---|

| Side-Chain Oxidation | KMnO₄ or CrO₃/H₂SO₄ | 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

| Ring Reduction | SmI₂/H₂O/MeOH | 6-Bromo-4-ethyl-3,4-dihydroquinolin-2(1H)-one |

| Full Ring Hydrogenation | H₂/Rh-C | 6-Bromo-4-ethyldecahydroquinolin-2(1H)-one |

Side-Chain Functionalization and Derivatization

The ethyl group at the 4-position offers a site for various functionalization reactions, enhancing the structural diversity of derivatives obtainable from this compound. "Derivatization" refers to the conversion of a chemical compound into a derivative. tcichemicals.com

One potential transformation is the halogenation of the ethyl side chain, particularly at the benzylic position. For instance, radical bromination using N-bromosuccinimide (NBS) with a radical initiator could introduce a bromine atom at the benzylic carbon, yielding 6-bromo-4-(1-bromoethyl)quinolin-2(1H)-one. This bromo-derivative would be a versatile intermediate for subsequent nucleophilic substitution reactions. Studies on related 2-methylquinolin-4(1H)-ones have shown that bromination can occur at the methyl group to form a bromomethyl derivative, which can then be alkylated by amines. nuph.edu.ua

Table 2: Potential Side-Chain Functionalization Reactions

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | 6-Bromo-4-(1-bromoethyl)quinolin-2(1H)-one |

| Oxidation to Ketone | Mild oxidizing agent | 6-Bromo-4-acetylquinolin-2(1H)-one |

Electrophilic and Nucleophilic Reactions of the Quinolone Core in this compound

The quinolone core of this compound contains both an electron-rich benzenoid ring and an electron-deficient pyridinone ring, allowing for both electrophilic and nucleophilic reactions. nih.gov

Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) reactions on the quinoline (B57606) ring system are generally directed to the benzenoid portion. researchgate.net The existing substituents on this compound will influence the position of further substitution. The amide group in the pyridinone ring is deactivating, while the bromo group is a deactivating, ortho-, para-director, and the ethyl group is an activating, ortho-, para-director.

Given the positions of the existing groups, further electrophilic substitution is predicted to occur at the C5 or C7 positions. For example, nitration of 6-bromoquinoline (B19933) with a nitrating mixture can lead to the introduction of a nitro group at the C5 position. researchgate.netnih.gov The presence of the ethyl group at C4 may sterically hinder substitution at C5 to some extent. Friedel-Crafts reactions on the quinoline ring are often challenging due to the deactivating nature of the nitrogen atom, which can complex with the Lewis acid catalyst. quora.com However, under specific conditions, these reactions may be possible.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-Bromo-4-ethyl-5-nitroquinolin-2(1H)-one and/or 6-Bromo-4-ethyl-7-nitroquinolin-2(1H)-one |

| Bromination | Br₂/FeBr₃ | 6,8-Dibromo-4-ethylquinolin-2(1H)-one |

Reactions Involving the Carbonyl Group

The carbonyl group at the 2-position of the quinolinone ring is part of a cyclic amide (a lactam) and exhibits characteristic reactivity. It can be converted to a thiocarbonyl group (thione) by treatment with reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10). tcichemicals.comru.nltcichemicals.com This transformation would yield 6-bromo-4-ethylquinoline-2(1H)-thione.

Furthermore, the lactam functionality can be converted to a more reactive group. For example, treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) can convert the 2-oxo group into a 2-chloroquinoline (B121035) derivative. google.com The resulting 6-bromo-2-chloro-4-ethylquinoline would be a key intermediate for various nucleophilic substitution reactions at the C2 position. Nucleophiles such as amines, alkoxides, and thiolates could then be introduced to further derivatize the molecule. Research on related 4-chloro-8-methylquinolin-2(1H)-one has demonstrated its utility in undergoing nucleophilic substitution at the 4-position with various nucleophiles like thiols, hydrazines, and azides. mdpi.com While the target molecule has an ethyl group instead of a chloro group at C4, the principle of activating the C2 position by conversion to a 2-chloro derivative remains a fundamental strategy.

Table 4: Reactions at the Carbonyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Thionation | Lawesson's Reagent or P₄S₁₀ | 6-Bromo-4-ethylquinoline-2(1H)-thione |

| Chlorination | POCl₃ | 6-Bromo-2-chloro-4-ethylquinoline |

Design and Synthesis of Advanced Derivatives and Analogues from the 6 Bromo 4 Ethylquinolin 2 1h One Scaffold

Structure-Property Relationship (SPR) Studies in the Context of Material Science or Catalysis

The anticipated physical and chemical properties of materials derived from 6-bromo-4-ethylquinolin-2(1H)-one are intrinsically linked to its molecular structure. In material science, quinoline (B57606) derivatives are explored for their applications in organic electronics and sensor technology, owing to their photoluminescent and charge-transport properties. mdpi.comresearchgate.net The catalytic potential often stems from the ability of the quinoline core to act as a ligand, where its electronic and steric profile can be fine-tuned to influence the activity of a coordinated metal center. researchgate.netacs.org

The key structural elements of the this compound scaffold and their potential influence on its properties are:

Aromatic System : The planar, π-conjugated quinolinone core facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductors and can lead to the formation of ordered supramolecular structures. rsc.org

C6-Bromo Substituent : This heavy atom can enhance spin-orbit coupling, potentially promoting phosphorescence for applications in organic light-emitting diodes (OLEDs). Its electron-withdrawing nature also modifies the frontier molecular orbital (HOMO/LUMO) energies, thereby tuning the bandgap and the photophysical properties of the molecule. nih.gov

C4-Ethyl Group : The ethyl group introduces steric hindrance, which can be used to control intermolecular packing in the solid state. This can disrupt excessive aggregation, leading to improved solution processability and potentially enhanced fluorescence quantum yields in the solid state by preventing aggregation-caused quenching.

Lactam Moiety (N-H and C=O) : The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) allows for the formation of predictable, strong intermolecular hydrogen bonds. mdpi.com This self-assembly motif can be exploited to create highly ordered materials, such as liquid crystals or organic frameworks. The carbonyl oxygen and the deprotonated lactam nitrogen are also excellent coordination sites for metal ions. nih.gov

The following table outlines the potential structure-property relationships for this scaffold.

| Structural Feature | Potential Influence on Properties | Potential Application Area |

| Quinolinone Core | π-π stacking, charge mobility, intrinsic fluorescence. | Organic electronics, chemosensors. |

| C6-Bromo Group | Heavy-atom effect (phosphorescence), handle for tuning electronic properties via derivatization. | OLEDs, functional dyes. |

| C4-Ethyl Group | Steric control of solid-state packing, improved solubility. | Solution-processed electronics, luminescent materials. |

| Lactam Moiety | Hydrogen-bonding directed self-assembly, metal coordination site. | Supramolecular materials, catalysis, metal-organic frameworks (MOFs). |

Synthesis of Dimeric and Oligomeric Structures Incorporating this compound Units

The C6-bromo group is an ideal starting point for the synthesis of dimeric and oligomeric structures through metal-catalyzed cross-coupling reactions. These reactions allow for the precise connection of multiple quinolinone units, leading to extended conjugated systems with novel electronic and photophysical properties.

Key synthetic strategies include:

Suzuki-Miyaura Coupling : Reaction of the bromo-scaffold with a quinolinone-derived boronic acid or ester (or vice-versa) can produce biquinolinone structures. Homocoupling can also be induced to form a symmetrical dimer.

Sonogashira Coupling : Coupling with terminal alkynes, such as a di-alkyne linker, can create dimers connected by a rigid, conjugated acetylene (B1199291) bridge. This is a common strategy for building "molecular wires." researchgate.net

Heck Coupling : Reaction with an alkene, such as one bearing another quinolinone unit, can form a dimer linked by a vinylene bridge.

Buchwald-Hartwig Amination : Dimerization can also be achieved through the N-H bond of the lactam, for instance, by reacting two equivalents of the N-deprotonated lactam with a dihaloaromatic linker. nih.gov

Below is a table of potential dimeric structures synthesized from the this compound scaffold.

| Coupling Reaction | Reactant(s) with Scaffold | Resulting Linkage | Potential Dimer Structure |

| Suzuki Coupling | 6-Boronyl-4-ethylquinolin-2(1H)-one | Direct C-C bond | 6,6'-Bis(4-ethylquinolin-2(1H)-one) |

| Sonogashira Coupling | Ethyne or 1,4-diethynylbenzene | -C≡C- or -C≡C-Ph-C≡C- | Two quinolinone units linked by an acetylene or diethynylbenzene bridge. |

| Heck Coupling | 4-ethyl-6-vinylquinolin-2(1H)-one | -CH=CH- | Two quinolinone units linked by a vinylene bridge. |

| Stille Coupling | 4-ethyl-6-(tributylstannyl)quinolin-2(1H)-one | Direct C-C bond | 6,6'-Bis(4-ethylquinolin-2(1H)-one) |

Development of Hybrid Molecules Containing this compound Moieties and Other Scaffolds (e.g., Metal Complexes as Ligands)

The this compound scaffold is well-suited to act as a ligand in coordination chemistry, forming hybrid organic-inorganic molecules. Quinolone compounds are known to coordinate with a variety of metal ions, typically acting as bidentate ligands through the carbonyl oxygen and a deprotonated nitrogen or hydroxyl group. nih.gov

In the case of this compound, chelation would likely occur via the C2-carbonyl oxygen and the deprotonated N1-lactam nitrogen, forming a stable five-membered ring with a metal center. The resulting metal complexes could exhibit a range of interesting properties, including:

Catalytic Activity : Palladium or platinum complexes could be investigated for catalytic applications, with the quinolinone ligand influencing the stability and reactivity of the metal center. researchgate.net

Photoluminescence : Coordination to heavy metals like iridium or platinum can lead to highly phosphorescent materials for OLEDs. Lanthanide complexes could exhibit sharp, line-like emission spectra suitable for sensing or bio-imaging.

Biomedical Applications : Metal complexes of quinolones have been investigated for their enhanced antimicrobial or anticancer activities compared to the free ligands. nih.gov

The C6-bromo atom adds another layer of functionality. It can be retained in the final complex as a site for post-coordination modification or it can be replaced with another donor group prior to metalation to create a multidentate ligand system.

| Metal Ion | Potential Coordination Mode | Potential Properties/Applications of Hybrid Molecule |

| Pd(II), Pt(II) | Bidentate (N,O) chelation | Homogeneous catalysis, anticancer agents. |

| Cu(II), Zn(II) | Bidentate (N,O) chelation | Lewis acid catalysis, fluorescent sensors. rsc.org |

| Ru(II), Ir(III) | Bidentate (N,O) chelation | Photoredox catalysis, phosphorescent materials for OLEDs. |

| Eu(III), Tb(III) | Bidentate (N,O) chelation | Time-resolved luminescence probes, bio-imaging agents. |

Exploration of Regioselective Derivatization Strategies

The synthetic utility of the this compound scaffold lies in the ability to selectively functionalize its different reactive sites. A predictable and regioselective derivatization strategy is key to building a library of analogues for structure-activity relationship studies.

The primary reactive sites are the C6-bromo position, the N1-lactam position, and the C3-vinylic position.

C6-Position (Aryl Bromide) : This is the most versatile position for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice for modifying this site. beilstein-journals.orgyoutube.com A wide range of substituents (aryl, alkyl, alkynyl, amino, etc.) can be introduced with high efficiency and selectivity.

N1-Position (Lactam N-H) : The lactam proton is acidic and can be readily removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile that can be alkylated or arylated using electrophiles like alkyl halides or arylboronic acids (via N-arylation reactions).

C3-Position (α,β-Unsaturated Lactam) : This vinylic C-H bond is less reactive than the C-Br bond but can be functionalized through methods like directed metalation-lithiation followed by quenching with an electrophile, or potentially through transition-metal-catalyzed C-H activation protocols. Its functionalization would significantly alter the electronic structure of the lactam system.

Other Aromatic Positions (C5, C7, C8) : Electrophilic aromatic substitution (e.g., nitration, further halogenation) on the benzene (B151609) ring is also possible. The regioselectivity of such reactions would be governed by the combined directing effects of the ortho,para-directing lactam moiety and the deactivating, meta-directing bromo substituent.

A summary of regioselective derivatization strategies is presented below.

| Reactive Site | Reaction Type | Typical Reagents/Catalyst | Resulting Derivative |

| C6 | Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | 6-Aryl/vinyl- substituted derivative |

| C6 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl- substituted derivative |

| C6 | Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, base | 6-Amino- substituted derivative |

| C6 | Cyanation | Zn(CN)₂, Pd catalyst | 6-Cyano- substituted derivative |

| N1 | N-Alkylation | Alkyl halide (R-X), base (e.g., NaH, K₂CO₃) | 1-Alkyl- substituted derivative |

| N1 | N-Arylation | Arylboronic acid, Cu(OAc)₂ | 1-Aryl- substituted derivative |

| C3 | Halogenation | N-Bromosuccinimide (NBS) | 3,6-Dibromo- substituted derivative |

| C3 | C-H Activation/Arylation | Aryl halide, Pd catalyst | 3-Aryl-6-bromo- substituted derivative |

Through the systematic application of these synthetic strategies, the this compound scaffold can be elaborated into a vast array of novel compounds with precisely engineered properties for applications in material science, catalysis, and beyond.

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 4 Ethylquinolin 2 1h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the complex structures of quinoline (B57606) derivatives. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to elucidate the precise connectivity and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of quinoline derivatives, the protons of the quinoline ring system typically appear in the aromatic region. For a related quinolin-1-ium bromide derivative, characteristic signals for the quinoline protons are observed at weak magnetic fields, ranging from 8.0 to 9.5 ppm. mdpi.com The coupling patterns, such as doublets of doublets (dd) and doublets of doublets of doublets (ddd), provide valuable information about the substitution pattern on the quinoline core. mdpi.com For instance, in a study of a quinolin-1-ium compound, the CH-8 and CH-5 protons appeared as doublets of doublets, while the CH-7, CH-6, and CH-3 protons were observed as doublets of doublets of doublets. mdpi.com The ethyl group at the C-4 position of 6-Bromo-4-ethylquinolin-2(1H)-one would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, and the presence of the bromine atom and the carbonyl group in this compound would significantly influence the resonances of the quinoline ring carbons. In studies of similar brominated quinolines, quaternary carbon signals have been identified, confirming the positions of bromine substitution. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for resolving spectral overlap and establishing definitive structural assignments for complex molecules like this compound. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. For the ethyl group, a cross-peak between the methylene and methyl protons would be expected. Within the quinoline ring, COSY helps to identify adjacent protons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons and for connecting different spin systems, such as linking the ethyl group to the C-4 position of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is invaluable for determining the three-dimensional structure and conformation of the molecule. mdpi.com

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals in the complex structure of this compound and its derivatives. nih.gov

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in different crystal forms. ssNMR can also be used to study intermolecular interactions and packing effects in the crystalline state, complementing the data obtained from X-ray diffraction.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, leading to a definitive elucidation of the molecular geometry. acs.org

Analysis of Bond Lengths, Angles, and Torsions

For a derivative of this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinolinone ring system and the conformation of the ethyl group. The bond lengths and angles within the quinoline core would be influenced by the presence of the bromo substituent and the carbonyl group. For instance, the C-Br bond length is expected to be in the typical range for aromatic bromides. In related quinoline derivatives, C-C bond distances within the aromatic rings and the bond lengths involving the heteroatom have been precisely determined. researchgate.net

Table 1: Representative Bond Lengths and Angles for a Substituted Quinoline Derivative (Hypothetical Data based on related structures)

| Bond/Angle | Value |

| C2=O1 | 1.23 Å |

| C4-C11 | 1.51 Å |

| C6-Br1 | 1.90 Å |

| N1-C2-C3 | 120.5° |

| C3-C4-C11 | 121.0° |

| C5-C6-Br1 | 119.8° |

Note: This table is for illustrative purposes and contains hypothetical data based on typical values found in related crystal structures.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. In the case of this compound, the N-H group of the lactam can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, potentially leading to the formation of hydrogen-bonded chains or dimers in the solid state. acs.org The bromine atom can also participate in halogen bonding interactions. Furthermore, the planar quinoline ring system can engage in π-π stacking interactions, which are known to influence the packing of aromatic molecules. uncw.edu The study of these interactions is crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Conformations

The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the various functional groups. The C=O stretching vibration of the lactam moiety is typically a strong band in the IR spectrum, appearing in the region of 1650-1700 cm⁻¹. mdpi.com The N-H stretching vibration would be observed as a broader band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. scialert.net The C-Br stretching vibration would be found in the lower frequency region of the spectrum.

Vibrational spectroscopy can also be used to confirm the substitution pattern on the quinoline ring. The positions of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are sensitive to the substitution pattern of the aromatic ring. irphouse.com

Table 2: Characteristic Vibrational Frequencies for this compound (Hypothetical Data based on related structures)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (lactam) | Stretching | 1650-1700 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| C-Br | Stretching | 500-600 |

Note: This table is for illustrative purposes and contains hypothetical data based on typical values for the indicated functional groups.

By combining the data from these advanced spectroscopic and structural elucidation techniques, a comprehensive and detailed understanding of the molecular structure, conformation, and intermolecular interactions of this compound and its derivatives can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. In the context of this compound, HRMS can confirm the presence of bromine due to the characteristic isotopic pattern of bromine atoms (79Br and 81Br), which have a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.

The calculated monoisotopic mass of a related compound, 6-bromo-1,2,3,4-tetrahydroquinolin-4-one, is 224.97893 Da. nih.gov For other similar structures, such as 6-bromo-2-phenylquinazolin-4(1H)-one and 6-bromo-2-phenylquinolin-4(1H)-one, the monoisotopic masses are reported as 299.98983 Da and 298.994577 g/mol , respectively. nih.govepa.gov These precise mass measurements are critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Fragmentation analysis in HRMS provides valuable structural information. The fragmentation of quinolones, a class of compounds to which this compound belongs, often follows predictable pathways. nih.gov Common fragmentation patterns for amides and ketones involve cleavage adjacent to the carbonyl group. libretexts.org For aromatic systems, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org In the case of this compound, fragmentation would likely involve the loss of the ethyl group, the bromine atom, or cleavage of the heterocyclic ring, providing insights into its structural connectivity. The study of fragmentation regularities in quinolones can aid in deciphering the mass spectra of new derivatives. nih.gov

Table 1: HRMS Data for 6-Bromo-quinolinone Derivatives

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | 224.97893 nih.gov |

| 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | 299.98983 nih.gov |

| 6-Bromo-2-phenylquinolin-4(1H)-one | C15H10BrNO | 298.994577 epa.gov |

| 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | 238.9582 |

| 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone | C12H12BrNO | 281.0102 |

Note: The table is interactive. Users can sort the data by clicking on the column headers.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for investigating the photophysical properties of molecules like this compound. These methods provide information about the electronic transitions within a molecule and its behavior upon excitation with light.

Quinoline and its derivatives are known to exhibit interesting photophysical properties, often characterized by absorption in the UV region and fluorescence in the visible region. mdpi.comresearchgate.net The absorption and emission wavelengths are sensitive to the molecular structure, including the nature and position of substituents, as well as the solvent environment. mdpi.com For instance, UV-Vis spectra of quinoline derivatives have been recorded in various solvents like n-hexane, chloroform, methanol, and isopropanol (B130326) to study solvent effects on the electronic transitions. mdpi.com

The core quinoline structure is the basis for quinine, a well-known fluorescent compound that is often used as a fluorescence standard due to its high quantum yield. wikipedia.org The fluorescence of quinoline derivatives arises from π-π* transitions and can be influenced by intramolecular charge transfer (ICT) processes. nih.gov The presence of a bromine atom and an ethyl group on the quinolinone core of this compound is expected to modulate its absorption and emission properties compared to the parent quinolinone.

A study on a novel quinoline derivative showed a maximum absorption peak at 314 nm, which was used as the excitation wavelength for fluorescence measurements. rsc.org The fluorescence intensity of some quinoline derivatives can be sensitive to the presence of metal ions, making them useful as fluorescent sensors. nih.govrsc.org The photophysical characterization of this compound would involve determining its absorption maxima (λmax), molar extinction coefficient (ε), emission maxima (λem), fluorescence quantum yield (ΦF), and Stokes shift. These parameters are crucial for understanding its potential applications in areas such as materials science and chemical sensing. nih.gov

Table 2: Photophysical Data for Representative Quinoline Derivatives

| Compound/System | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Solvent/Conditions |

| Quinine | ~350 | ~460 | 0.1 M Sulfuric Acid wikipedia.org |

| Sensor 1 (a quinoline derivative) | 314 | - | Ethanol/HEPES buffer rsc.org |

| Quinoline derivatives (general) | 300-400 | - | n-hexane, chloroform, methanol, 2-propanol mdpi.com |

| AnQn (a Schiff base probe) | - | ~480 (weak) | CH3CN researchgate.net |

Note: This table is interactive. Users can sort the data by clicking on the column headers.

Theoretical and Computational Investigations into the Electronic and Molecular Properties of 6 Bromo 4 Ethylquinolin 2 1h One

The Uncharted Territory of DFT Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules.

HOMO-LUMO Analysis and Band Gap Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For related quinoline (B57606) and quinazolinone derivatives, studies have shown that substituents significantly influence these frontier orbitals. nih.govnih.gov For instance, electron-withdrawing or donating groups can alter the energy gap, thereby tuning the molecule's electronic properties. nih.gov However, without specific calculations for 6-Bromo-4-ethylquinolin-2(1H)-one, its HOMO-LUMO energies and energy gap remain undetermined.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net While MEP maps have been generated for analogous structures, revealing expected negative potentials around the carbonyl oxygen and positive potentials near the N-H group, a specific map for this compound is not available.

The Unexplored Dynamics: MD Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For similar heterocyclic compounds, MD simulations have been used to assess their stability and binding modes within biological systems, such as enzyme active sites. nih.gov Such an analysis for this compound would be instrumental in understanding its potential behavior in solution or in complex with other molecules, but this research has not been published.

Predicting Spectra: Quantum Chemical Calculations

Quantum mechanics can also be used to predict spectroscopic parameters, which is a vital tool for validating experimental findings.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of hydrogen (¹H) and carbon (¹³C) atoms. These predictions are highly sensitive to the local electronic environment of each nucleus. researchgate.net While studies on the synthesis of related compounds like 6-bromo-4-methylquinolin-2(1H)-one report experimental NMR data, the corresponding theoretical predictions for the 4-ethyl derivative are absent from the literature. chemicalbook.com

Vibrational Frequency Calculations

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes to experimental absorption bands. cymitquimica.com Although DFT has been successfully used to calculate and assign vibrational frequencies for many organic molecules, including other quinoline derivatives, this analysis has not been performed or published for this compound. nih.gov

Reactivity Prediction and Reaction Mechanism Studies Using Computational Methods

Transition State Localization

The localization of a transition state (TS) is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate, a first-order saddle point on the potential energy surface. Its structure is crucial for understanding the steric and electronic factors that govern the reaction rate. For a hypothetical reaction involving this compound, computational chemists would employ various algorithms to locate the TS.

The process typically begins with an initial guess of the transition state geometry, which can be informed by chemical intuition or by scanning the potential energy surface along a presumed reaction coordinate. This initial structure is then optimized using sophisticated algorithms that search for a saddle point. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational frequency analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product. For instance, in a study on the oxidation of quinoline, the transition state structure was confirmed by the presence of one imaginary negative frequency. nih.gov

In the context of reactions involving the quinolinone core, such as electrophilic or nucleophilic additions, the transition state would reveal the precise geometry of approach of the reacting species. For example, in the enantioselective alkynylation of quinolones, DFT calculations at the B3LYP/6-31+G(d) level of theory were used to model the transition states for the R and S enantiomers. nih.gov These models highlighted non-covalent interactions, such as π-stacking and electrostatic forces, that stabilize one transition state over the other, thus explaining the observed enantioselectivity. nih.gov For this compound, similar computational analysis could predict the stereochemical outcome of reactions at the C3 position or other reactive sites.

Table 1: Representative Theoretical Data for Transition State Analysis

| Parameter | Description | Example Value |

| Imaginary Frequency | The single negative frequency in a vibrational analysis that confirms a first-order saddle point (transition state). | -104.5 cm⁻¹ (for quinoline oxidation) nih.gov |

| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state, which determines the reaction rate. | Varies depending on the reaction |

| Key Bond Distances | The lengths of bonds that are breaking or forming in the transition state structure. | Can be calculated to understand the extent of bond transformation. |

| Dihedral Angles | The angles between planes of atoms, which define the stereochemistry of the transition state. | Crucial for predicting stereoselectivity. |

Note: The values in this table are illustrative and based on studies of related quinoline systems. Specific values for this compound would require dedicated computational investigation.

Reaction Coordinate Analysis

Once a transition state has been successfully located and verified, a reaction coordinate analysis, often referred to as an Intrinsic Reaction Coordinate (IRC) calculation, is performed. This analysis involves following the path of steepest descent from the transition state downhill to both the reactant and product minima on the potential energy surface. The IRC calculation confirms that the located transition state indeed connects the desired reactants and products.

The reaction coordinate itself is a collective variable that represents the progress of the reaction. Plotting the energy of the system against the reaction coordinate generates a reaction energy profile. This profile provides a clear visualization of the energy barriers (activation energies) and the energies of any intermediates along the pathway.

For this compound, a reaction coordinate analysis could be applied to various potential transformations. For instance, in a hypothetical nucleophilic substitution at the bromine-bearing C6 position, the analysis would map the energy changes as the nucleophile approaches, the C-Br bond elongates and breaks, and the new C-Nucleophile bond forms. This would not only provide the activation energy for the reaction but also reveal whether the reaction proceeds in a single step (a concerted mechanism) or through the formation of an intermediate (a stepwise mechanism).

Exploration of Emerging Research Applications for 6 Bromo 4 Ethylquinolin 2 1h One and Its Advanced Derivatives in Non Clinical Fields

Applications in Materials Science Research

The inherent photophysical properties and structural versatility of the quinolinone core make it an attractive candidate for the development of advanced materials. The presence of a bromo group at the 6-position and an ethyl group at the 4-position of the quinolin-2(1H)-one structure offers specific advantages for tuning its material properties.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics Research

The quinoline (B57606) framework is a known component in the design of dyes for organic light-emitting diodes (OLEDs) and solar cells. ossila.com The potential of 6-Bromo-4-ethylquinolin-2(1H)-one in this area lies in its core structure, which can be readily modified to create materials with tailored electronic and photophysical properties. The bromo- a nd ethyl-substituted quinolinone can serve as a building block for larger, more complex organic molecules that exhibit luminescence.

The bromine atom at the 6-position is particularly significant as it provides a reactive handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This allows for the introduction of different aromatic or heteroaromatic moieties, which can extend the π-conjugation of the molecule. This extension is a key strategy for tuning the emission color and improving the efficiency of organic emitters. The ethyl group at the 4-position can enhance the solubility of the resulting materials in organic solvents, which is a crucial factor for their processability in device fabrication. Furthermore, the electronic nature of the ethyl group can subtly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby affecting its charge injection and transport properties, as well as its emission characteristics.

Advanced derivatives of this compound could be designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to OLEDs with high internal quantum efficiencies. Research in this area would focus on synthesizing a library of derivatives and systematically studying their photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes.

Polymer Chemistry and Functional Material Design

The bifunctional nature of this compound, with its reactive bromine atom and the potential for polymerization through the quinolinone ring, makes it a valuable monomer for creating functional polymers. Quinoline-based polymers are recognized for their potential to combine desirable electronic, optoelectronic, or nonlinear optical properties with good mechanical characteristics. sigmaaldrich.com

The bromine atom can be utilized as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), or as a point of attachment for cross-linking agents. This allows for the synthesis of well-defined polymer architectures, including linear polymers, block copolymers, and polymer networks. The resulting polymers could find applications as functional materials in various fields. For example, polymers incorporating the this compound unit could be investigated as processable dielectrics, materials with high refractive indices, or as components in sensors where changes in the polymer's environment could modulate its photophysical properties.

Furthermore, the quinolinone core itself can be part of a conjugated polymer backbone. Through reactions like the Suzuki or Stille cross-coupling, the bromo-substituted quinolinone can be copolymerized with other aromatic monomers to create polymers with extended π-systems. The ethyl group would again contribute to the solubility and processability of these otherwise often intractable materials. The electronic properties of such polymers could be fine-tuned by the choice of comonomer, opening up possibilities for their use in organic solar cells, field-effect transistors, and other organic electronic devices.

Role in Catalysis and Ligand Design Research

As Ligands for Transition Metal Catalysis

Quinoline derivatives are known to act as effective ligands for a variety of transition metals, forming stable complexes that can catalyze a range of chemical transformations. nih.govepo.org The nitrogen atom in the quinolinone ring can coordinate to a metal center, and the bromine atom at the 6-position offers a site for further modification to create bidentate or multidentate ligands. For instance, the bromine could be replaced with a phosphine (B1218219), amine, or other coordinating group via nucleophilic substitution or cross-coupling reactions. nih.gov

These tailored ligands can then be used to prepare transition metal complexes with metals such as palladium, platinum, ruthenium, or copper. acs.orgnih.gov The catalytic activity of these complexes would be influenced by the steric bulk of the ethyl group and the electronic effects of the quinolinone ring and any additional coordinating groups. Research in this area would involve the synthesis of a variety of quinolinone-based ligands and their corresponding metal complexes, followed by the evaluation of their catalytic performance in reactions such as cross-coupling, hydrogenation, or oxidation.

The table below illustrates potential ligand derivatives of this compound and their target catalytic applications.

| Ligand Derivative Structure (Hypothetical) | Target Metal | Potential Catalytic Application |

| 6-(Diphenylphosphino)-4-ethylquinolin-2(1H)-one | Palladium, Nickel | Suzuki-Miyaura, Buchwald-Hartwig Cross-Coupling |

| 6-(2-Pyridyl)-4-ethylquinolin-2(1H)-one | Ruthenium, Iridium | Hydrogenation, Transfer Hydrogenation |

| N,N'-bis(4-ethylquinolin-2(1H)-on-6-yl)ethylenediamine | Copper, Iron | Oxidation, Atom Transfer Radical Polymerization |

Organocatalytic Applications

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, represents another promising avenue for the application of this compound derivatives. researchgate.netrsc.org The quinolinone scaffold can be modified to incorporate various catalytically active functional groups.

For example, by introducing a primary or secondary amine at a suitable position, the quinolinone derivative could be used as a catalyst for enamine or iminium ion catalysis, which are powerful strategies for the asymmetric synthesis of a wide range of organic compounds. The inherent chirality of some quinolinone derivatives or the introduction of a chiral substituent could lead to the development of novel enantioselective organocatalysts.

Moreover, the Lewis basic nitrogen atom of the quinolinone ring could itself play a role in activating substrates or reagents in a catalytic cycle. The steric and electronic environment created by the ethyl and bromo substituents would be critical in determining the catalyst's activity and selectivity. Research in this domain would focus on the rational design and synthesis of quinolinone-based organocatalysts and the exploration of their utility in various organic transformations.

Research as Chemical Probes or Scaffolds for Novel Chemical Formulations (Non-Biological)

Beyond materials and catalysis, the this compound structure serves as a valuable scaffold for the development of novel chemical probes and formulations for non-biological applications. Its adaptable framework allows for the systematic variation of its properties.

The quinolinone core, with its potential for fluorescence, can be developed into chemosensors for the detection of specific analytes. By attaching a receptor unit to the quinolinone scaffold, for example, via the bromine atom, a molecule can be designed that changes its fluorescence properties upon binding to a target species. The ethyl group can be modified to fine-tune the solubility of the probe in different media. Such probes could be developed for environmental monitoring, for instance, to detect heavy metal ions or organic pollutants.

In the realm of chemical formulations, the this compound scaffold can be used as a starting point for creating molecules with specific physical properties. For example, by attaching long alkyl chains, derivatives with liquid crystalline properties could be synthesized. The ability to form ordered structures on a molecular level could be exploited in the development of new display technologies or as components in self-assembling systems.

Sensing Applications (e.g., pH sensors, metal ion sensors, if applicable to quinolone derivatives)

The inherent fluorescence capabilities and the ability to form stable complexes with various ions make quinolinone derivatives, a class of heterocyclic compounds, promising candidates for the development of chemical sensors. rsc.org Research into their advanced derivatives has revealed significant potential in non-clinical fields, particularly for detecting changes in pH and the presence of specific metal ions. rsc.orgresearchgate.netacs.org These applications often leverage mechanisms like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and excited-state intramolecular proton transfer (ESIPT) to produce a measurable signal, such as a change in color or fluorescence intensity, upon interaction with an analyte. rsc.orgou.ac.lk

pH Sensing

The sensitivity of the quinoline ring's nitrogen atom to protonation makes its derivatives suitable for use as pH sensors. researchgate.net Changes in the pH of a solution can alter the electronic structure of these molecules, leading to observable shifts in their absorption and emission spectra. rsc.orgresearchgate.net

One study demonstrated the development of a colorimetric pH sensor using a simple aminoquinoline derivative, 5-(quinolin-8-yliminol) pentanal (QYP). rsc.org This compound exhibited a distinct color change from orange to colorless as the pH increased. The change was consistent with UV-Vis absorbance variations, showing a linear relationship with pH values in the range of 4.0 to 8.0. rsc.org This allows for "naked-eye" detection of pH changes within this physiologically relevant range. rsc.org